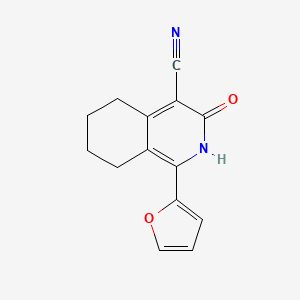![molecular formula C18H22N2O5 B5593637 (3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)
(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules related to pyrrolopyridine derivatives involves multi-step reactions, including condensation, cyclization, and acylation. For example, pyrrolidine derivatives can be synthesized through 1,3-dipolar cycloaddition reactions, yielding polysubstituted compounds with high yields (Nural et al., 2018). These methods provide a foundation for synthesizing similar complex structures.
Molecular Structure Analysis
The molecular structure of related compounds, such as "rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate," has been determined through chiral chromatography and X-ray crystallography, establishing absolute configurations and understanding the stereochemical aspects of similar molecules (Zhu et al., 2009).
Chemical Reactions and Properties
Compounds with pyrrolopyridine cores undergo various chemical reactions, such as acylation, which can occur at specific positions in the presence of Lewis acids, leading to the formation of 3-acyltetramic acids. These reactions are crucial for modifying the chemical structure and potentially altering biological activity (Jones et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of related compounds are influenced by their molecular structure. For instance, the crystalline structures of solvates of similar compounds reveal various symmetry non-equivalent structural arrangements, which can affect their physical behavior and interaction with biological molecules (Singh & Baruah, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pH-dependent behavior, are determined by the functional groups present in the molecule. For instance, the acid dissociation constants of polysubstituted pyrrolidine derivatives provide insights into their chemical behavior in different environments, which is crucial for understanding the chemical properties of related compounds (Nural et al., 2018).
Applications De Recherche Scientifique
Design and Synthesis of Potent Dual Inhibitors
A novel compound was designed as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting antitumor activity. This approach underscores the significance of designing molecules that can simultaneously inhibit multiple enzymatic pathways in cancer cells, potentially leading to more effective cancer treatments. The compound showed significant inhibitory effects against various tumor cell lines in vitro, highlighting its potential as a novel antitumor agent (Gangjee et al., 2000).
Tumor-Targeting via Cellular Uptake
Research into 6-substituted pyrrolo[2,3-d]pyrimidines reveals their capacity for tumor-selective drug uptake through folate receptor (FR) cellular uptake specificity. This series of compounds showed selective cellular uptake via FRα and -β, associated with high-affinity binding and inhibition of de novo purine nucleotide biosynthesis. Such specificity in drug targeting could enhance the therapeutic index of anticancer agents, reducing side effects by sparing non-cancerous tissues (Wang et al., 2013).
Innovative Drug Design for Influenza
The design and synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores demonstrate the importance of structural analysis in developing effective antiviral agents. The compound A-192558 was identified as a potent inhibitor, showcasing the role of detailed structural analysis in identifying compounds that can effectively bind to and inhibit the activity of viral enzymes, providing a pathway to novel antiviral drugs (Wang et al., 2001).
Propriétés
IUPAC Name |
(3aS,7aR)-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-methyl-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-19-5-4-13-9-20(11-18(13,10-19)17(22)23)16(21)12-2-3-14-15(8-12)25-7-6-24-14/h2-3,8,13H,4-7,9-11H2,1H3,(H,22,23)/t13-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFELLMWFLBYURE-UGSOOPFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CN(CC2(C1)C(=O)O)C(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2CN(C[C@]2(C1)C(=O)O)C(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-[(benzylimino)(2-furyl)methyl]-6-(2-furyl)-1,3,5-triazinane-2,4-dithione](/img/structure/B5593557.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5593563.png)
![1-ethyl-6-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5593572.png)

![4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5593583.png)
![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)
![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)

![7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593629.png)

![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)
